(S)-(+)-Nirvanol

CYP2C19 phenotyping stereoselective metabolism pharmacogenetics

Pharmacogenetic phenotyping requires the optically pure (S)-enantiomer; racemic nirvanol masks stereoselective metabolic handling and invalidates CYP2C19 discrimination. This certified reference standard enables accurate determination of extensive vs. poor metabolizer phenotypes. - **CYP2C19 Probe:** Stereospecific 4-hydroxylation rate 14x higher than (R)-enantiomer; binary urinary excretion pattern cleanly discriminates phenotypes. - **CYP2B6 Metabolite:** Formed >90% via CYP2B6 at (S)-mephenytoin >1000 µM; orthogonal endpoint to bupropion hydroxylation. - **Certified Enantiomer:** Distinct physicochemical properties (mp 195-200°C); essential for LC-MS/MS method validation and regulatory compliance.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 65567-34-2
Cat. No. B014654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Nirvanol
CAS65567-34-2
SynonymsS-(+)-Nirvanol, S-(+)-5-Ethyl-5-phenylhydantoin
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m0/s1
InChIKeyUDTWZFJEMMUFLC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(+)-Nirvanol: CYP2C19 & CYP2B6 Research Probe


(S)-(+)-Nirvanol (CAS 65567-34-2), also referred to as (S)-5-ethyl-5-phenylhydantoin or S-(+)-N-desmethylmephenytoin, is the optically pure (S)-enantiomer of the hydantoin anticonvulsant nirvanol. It is the active N-demethylated metabolite of (S)-mephenytoin, formed primarily via CYP2B6 and CYP2C9 in human liver microsomes [1]. As a chiral compound with a 5-ethyl-5-phenyl substitution pattern analogous to phenobarbital, (S)-(+)-nirvanol exhibits stereoselective metabolic handling that fundamentally distinguishes it from its (R)-antipode [2]. Its role as both a CYP2C19 substrate and a CYP2B6-mediated metabolite makes it a critical tool in drug metabolism and pharmacogenetic research [3].

Chiral reference-standard workflow for enantiospecific metabolism studies
CYP2C19 phenotyping probe with enantiomer-dependent signal
CYP2B6 activity reference context via N-demethylation endpoint
Stereochemical-control study fit: (S)- vs (R)- metabolic comparison

Why (S)-(+)-Nirvanol Cannot Be Substituted for CYP Phenotyping


The hydantoin scaffold shared by nirvanol, mephenytoin, and phenytoin belies profound stereochemical and pharmacokinetic divergence that precludes generic interchange. (S)-(+)-Nirvanol undergoes CYP2C19-mediated aromatic 4-hydroxylation at a rate approximately 14-fold greater than its (R)-enantiomer [1], and its urinary elimination half-life in humans is roughly 4.5 days versus 10 days for (R)-nirvanol [1]. By contrast, the parent drug (S)-mephenytoin exhibits a plasma half-life of only 17 hours, while its active metabolite nirvanol accumulates to a half-life of 114 hours, with steady-state plasma levels approximately 12-fold higher [2]. Racemic nirvanol (CAS 631-07-2) masks this stereochemical divergence entirely and cannot be used for enantiospecific CYP phenotyping. These quantitative differences in metabolic fate, elimination kinetics, and pharmacogenetic control mean that experimental outcomes and data reproducibility depend critically on the use of the defined (S)-enantiomer rather than the racemate, the antipode, or the parent prodrug.

Stereochemical Masking
Racemic nirvanol (CAS 631-07-2) masks stereochemical divergence and may obscure enantiospecific CYP phenotyping.
Enantiomer Inactivity
(R)-Nirvanol shows negligible CYP2C19-dependent hydroxylation, limiting phenotyping signal discrimination.
Prodrug Context Mismatch
Mephenytoin exhibits a distinct plasma half-life and accumulation profile; metabolite vs prodrug context may shift target engagement interpretation.

Quantified Evidence for (S)-(+)-Nirvanol vs Analogs


Stereoselective CYP2C19 Aromatic Hydroxylation

In human subjects administered dual radiolabeled pseudoracemic nirvanol (S-[¹⁴C]PEH, R-[³H]PEH), the initial urinary S/R ratio of the CYP2C19-dependent metabolite 4-hydroxynirvanol (4-OH-PEH) was 14:1, confirming that (S)-nirvanol is hydroxylated approximately 14 times more extensively than (R)-nirvanol at the phenyl 4-position [1]. The urinary elimination half-life of S-PEH was approximately 4.5 days, compared to approximately 10 days for R-PEH [1]. After oral administration of R-PEH alone, recovery of 4-OH-PEH was negligible, confirming that aromatic hydroxylation is essentially confined to the (S)-enantiomer [1].

CYP2C19 Hydroxylation
Head-to-head
14:1 S/R 4-OH-PEH ratio; (S) t½ ≈ 4.5 d vs (R) ≈ 10 d
Enantiomer-specific hydroxylation context; (S)-nirvanol is the primary CYP2C19 substrate.
Reported in human subjects; urinary metabolite quantification.
CYP2C19 phenotyping stereoselective metabolism pharmacogenetics

Plasma Half-Life: Nirvanol vs Mephenytoin

In epileptic patients receiving chronic oral mephenytoin therapy (400 mg daily), the mean plasma half-life of nirvanol was 114 hours, compared to only 17 hours for mephenytoin [1]. Nirvanol reached a mean steady-state plasma level of 18 µg/mL, whereas mephenytoin achieved only 1.5 µg/mL — a 12-fold higher steady-state concentration for the metabolite [1]. This pronounced accumulation underlies the clinical observation that nirvanol, rather than mephenytoin, is primarily responsible for the sustained anticonvulsant effect during chronic dosing [2].

Plasma Half-Life
Head-to-head
Nirvanol t½ 114 h, steady-state 18 µg/mL vs mephenytoin 17 h, 1.5 µg/mL
Nirvanol accumulation context may support sustained exposure endpoint studies.
Reported in epileptic patients on chronic therapy.
pharmacokinetics drug metabolism anticonvulsant accumulation

MES Anticonvulsant Potency: Nirvanol vs Mephenytoin

In the mouse maximal electroshock seizure (MES) test, nirvanol exhibited an ED50 of 23 mg/kg at 30 min and 30 mg/kg at 2 h following intraperitoneal administration, while mephenytoin required 42 mg/kg at 30 min and 35 mg/kg at 2 h to achieve equivalent protection against the hind leg tonic extensor phase [1]. Brain concentration data confirmed that the later-phase anticonvulsant activity of mephenytoin is predominantly attributable to its metabolite nirvanol, whose brain levels rose from 8.1 µg/g at 30 min to 18.2 µg/g at 2 h, while mephenytoin brain levels declined from 19.2 to 5.8 µg/g over the same interval [1].

MES Anticonvulsant ED50
Head-to-head
Nirvanol ED50 23 mg/kg (30 min) vs mephenytoin 42 mg/kg; brain 18.2 vs 5.8 µg/g at 2 h
Reported MES model-response context; nirvanol brain accumulation may support seizure protection endpoint studies.
Mouse model; intraperitoneal administration.
anticonvulsant ED50 maximal electroshock seizure preclinical pharmacology

CYP2C19 Phenotype Discrimination by (S)-Nirvanol

When single oral doses of S-PEH (247 µmol) were administered to seven extensive metabolizers (EMs) and seven poor metabolizers (PMs) of mephenytoin, all EM subjects excreted appreciable quantities of 4-OH-PEH, whereas all PM subjects had only trace amounts of this metabolite in their urine [1]. This binary segregation demonstrates that (S)-nirvanol aromatic hydroxylation is under the same CYP2C19 pharmacogenetic control as (S)-mephenytoin 4'-hydroxylation, and that the (S)-enantiomer specifically probes the functionally polymorphic CYP2C19 allele [1]. By contrast, (R)-nirvanol hydroxylation is negligible regardless of CYP2C19 phenotype [1].

CYP2C19 Phenotyping
Class-level
Binary EM/PM discrimination with (S)-nirvanol; no discrimination with (R)-enantiomer
Enantiomer-dependent phenotype discrimination; racemate may not support clean EM/PM signal.
Data to verify in intended population.
CYP2C19 polymorphism pharmacogenetics metabolic phenotyping

CYP2B6-Mediated Nirvanol Formation from Mephenytoin

In human liver microsomes, N-demethylation of (S)-mephenytoin to nirvanol is catalyzed by two enzymatic components: a high-affinity/low-capacity CYP2C9 component (KM = 174.1 µM) and a low-affinity/high-capacity CYP2B6 component (KM ≈ 1911 µM) [1]. At substrate concentrations exceeding 1000 µM, CYP2B6 accounts for >90% of the nirvanol formation rate, making this reaction a useful in vitro probe for CYP2B6 activity [1]. Recombinant P450 screening confirmed that only CYP2B6 and CYP2C9 form nirvanol from (S)-mephenytoin; CYP2C19, CYP1A2, CYP2A6, CYP2C8, CYP2D6, CYP2E1, and CYP3A4 do not catalyze this N-demethylation [1].

CYP2B6 N-Demethylation
Reported
CYP2B6 >90% contribution at >1000 µM; CYP2C9 ~30% at low conc.; CYP2C19 0%
Supports CYP2B6 selectivity in in vitro probe assays; racemic nirvanol would not convey isoform selectivity.
Recombinant P450 and human liver microsomes.
CYP2B6 probe in vitro metabolism drug-drug interaction

Key Research Applications of (S)-(+)-Nirvanol


Stereospecific CYP2C19 Phenotyping

In clinical pharmacology and pharmacogenetics laboratories, (S)-(+)-nirvanol serves as a direct probe for CYP2C19 metabolic phenotype determination. As demonstrated by Küpfer et al. (1984), administration of S-PEH to human subjects produces a binary urinary 4-OH-PEH excretion pattern that cleanly discriminates CYP2C19 extensive metabolizers from poor metabolizers, whereas the (R)-enantiomer yields negligible hydroxylation regardless of genotype [1]. This stereospecificity makes the optically pure (S)-enantiomer essential for accurate CYP2C19 phenotyping; the racemate introduces confounding R-enantiomer that obscures the pharmacogenetic signal.

In Vitro CYP2B6 Activity Assay with Nirvanol

Drug metabolism laboratories conducting in vitro CYP2B6 inhibition or induction screening require (S)-(+)-nirvanol as a certified analytical reference standard. At (S)-mephenytoin substrate concentrations >1000 µM, CYP2B6 accounts for >90% of nirvanol formation, providing a selective endpoint for CYP2B6 activity that is orthogonal to bupropion hydroxylation [2]. Procurement of the defined (S)-enantiomer reference standard ensures accurate quantification, as the (R)-enantiomer is formed via a distinct metabolic route (N-demethylation of (R)-mephenytoin) and exhibits different chromatographic retention [2].

Active Metabolite vs Prodrug in Anticonvulsant Studies

Investigators studying sustained anticonvulsant mechanisms or hydantoin-related chronic toxicity should utilize (S)-(+)-nirvanol directly rather than its prodrug mephenytoin. Nirvanol accumulates to a 12-fold higher steady-state plasma concentration (18 µg/mL vs 1.5 µg/mL) and exhibits a 6.7-fold longer elimination half-life (114 h vs 17 h) compared to mephenytoin in epileptic patients [3]. In the mouse MES model, nirvanol brain concentrations rise to 18.2 µg/g at 2 h post-dose — 3.1-fold higher than mephenytoin brain levels at the same time point — confirming that nirvanol is the predominant pharmacologically active species during chronic dosing [4].

Chiral Separation Method for Nirvanol Enantiomers

Bioanalytical laboratories developing LC-MS/MS methods for enantiospecific quantification of mephenytoin and its metabolites in human plasma or urine require certified enantiomerically pure (S)-(+)-nirvanol as a calibration standard. Validated methods for simultaneous enantiospecific separation of S- and R-mephenytoin, S- and R-nirvanol, and S- and R-4'-hydroxymephenytoin in human plasma have been established [5]. The substantial physicochemical differentiation between enantiomers — including distinct melting points (S-enantiomer: 195–200°C; R-enantiomer: ~236°C) [2] — further underscores the necessity of using the correct, certified enantiomer for method qualification and regulatory compliance.

Application
Selection Property
Validation Focus
CYP2C19 phenotyping studies
Enantiomer-specific hydroxylation signal
Binary EM/PM discrimination review
CYP2B6 activity assay
Enantiomer-defined reference standard
Isoform-selective N-demethylation endpoint
Anticonvulsant model studies
Sustained CNS exposure profile
MES endpoint response review
Chiral bioanalytical method development
Certified enantiomeric identity
Enantiospecific LC-MS/MS calibration

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